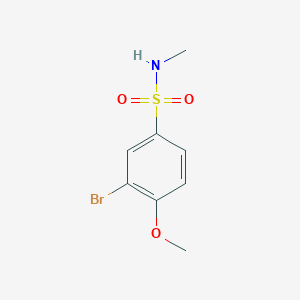

3-bromo-4-methoxy-N-methylbenzenesulfonamide

説明

Structural Characterization and Nomenclature of 3-Bromo-4-Methoxy-N-Methylbenzenesulfonamide

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex aromatic compounds containing multiple substituents. The official IUPAC name designates the compound as this compound, reflecting the positional relationships of the three distinct substituent groups on the benzene ring core. The numerical prefix system indicates that the bromine atom occupies the meta position (position 3) relative to the sulfonamide group, while the methoxy group is situated in the para position (position 4) relative to the sulfonamide functionality.

The compound's systematic identification includes several key molecular descriptors that facilitate database searches and chemical registry systems. The Chemical Abstracts Service registry number 358665-54-0 provides a unique identifier for this specific molecular structure. The InChI (International Chemical Identifier) string InChI=1S/C8H10BrNO3S/c1-10-14(11,12)6-3-4-8(13-2)7(9)5-6/h3-5,10H,1-2H3 offers a standardized representation of the molecular connectivity and stereochemistry. The canonical SMILES notation CNS(=O)(=O)C1=CC(=C(C=C1)OC)Br provides a linear text representation of the molecular structure that can be interpreted by chemical informatics software.

| Molecular Descriptor | Value |

|---|---|

| IUPAC Name | This compound |

| Chemical Abstracts Service Number | 358665-54-0 |

| InChI Key | UCLZQLJVIIOZHG-UHFFFAOYSA-N |

| Canonical SMILES | CNS(=O)(=O)C1=CC(=C(C=C1)OC)Br |

| PubChem Compound Identifier | 28384691 |

Molecular Structure and Key Functional Groups

The molecular architecture of this compound encompasses four primary structural domains that collectively define its chemical properties and reactivity patterns. The compound possesses a molecular formula of C8H10BrNO3S with a molecular weight of 280.14 grams per mole, representing a moderately sized aromatic molecule with significant functional group diversity. The structural framework centers around a benzene ring system that serves as the primary scaffold for three distinct substituent groups, each contributing unique electronic and steric characteristics to the overall molecular properties.

The spatial arrangement of functional groups creates a complex electronic environment where electron-withdrawing and electron-donating effects operate simultaneously. The sulfonamide group at position 1 serves as the primary functional center, while the bromine substituent at position 3 and methoxy group at position 4 create asymmetric electronic distribution around the aromatic ring. The N-methyl substitution on the sulfonamide nitrogen introduces additional steric and electronic considerations that influence molecular conformation and reactivity.

Sulfonamide Core Architecture

The sulfonamide functional group represents the central structural motif in this compound, characterized by a sulfur atom bonded to two oxygen atoms and one nitrogen atom in a tetrahedral geometry. Crystallographic studies of related benzenesulfonamide compounds demonstrate that sulfur-oxygen bond lengths typically range from 1.428 to 1.441 Angstroms, with sulfur-nitrogen bond distances of approximately 1.618 to 1.622 Angstroms. The oxygen-sulfur-oxygen bond angles in sulfonamide structures generally measure between 118.26 and 119.49 degrees, while nitrogen-sulfur-carbon bond angles span 106.86 to 108.27 degrees.

The tetrahedral coordination geometry around the sulfur atom creates a slightly distorted arrangement due to the different electronic demands of the attached groups. The sulfur-carbon bond linking the sulfonamide group to the benzene ring measures approximately 1.766 Angstroms in related structures, indicating strong covalent attachment between the functional group and aromatic system. The electron-withdrawing nature of the sulfonamide group significantly influences the electronic properties of the entire molecular system, creating electron density depletion in the aromatic ring that affects reactivity patterns and intermolecular interactions.

The sulfonamide architecture also establishes the foundation for hydrogen bonding interactions through its nitrogen-hydrogen bond, which can participate in both intermolecular and intramolecular hydrogen bonding networks. The presence of two electronegative oxygen atoms creates additional sites for hydrogen bond acceptance, expanding the potential for supramolecular assembly in crystalline and solution phases.

Bromine Substituent: Positional and Electronic Effects

The bromine atom positioned at the meta location (position 3) relative to the sulfonamide group exerts significant electronic influence through both inductive and resonance effects. According to Hammett substituent constant analysis, bromine exhibits a meta sigma value of 0.37 and a para sigma value of 0.23, indicating its electron-withdrawing character through inductive effects while demonstrating modest electron-donating capability through resonance interactions. The meta positioning of bromine in this compound means that the inductive electron-withdrawal dominates, contributing to the overall electron-deficient nature of the aromatic system.

The size and electronegativity of bromine create substantial steric and electronic perturbations in the molecular environment. The bromine atom possesses a van der Waals radius of approximately 1.85 Angstroms, making it significantly larger than hydrogen and creating notable steric bulk adjacent to the methoxy-substituted carbon. This steric effect influences molecular conformation and potentially restricts rotational freedom of the adjacent methoxy group, affecting overall molecular flexibility and crystalline packing arrangements.

The electronic effects of bromine substitution extend beyond simple inductive withdrawal to include polarizability contributions that can influence intermolecular interactions. The high polarizability of bromine atoms enables halogen bonding interactions, which can contribute to crystal packing stability and molecular recognition phenomena. The positioning of bromine meta to the sulfonamide group also affects the electron density distribution throughout the aromatic system, potentially altering the nucleophilicity of other substituents and the electrophilicity of the aromatic carbons.

Methoxy Group: Conformational and Steric Implications

The methoxy substituent at position 4 introduces both electron-donating resonance effects and electron-withdrawing inductive effects, with the resonance contribution typically dominating in para-substituted systems. Hammett analysis indicates that para-methoxy groups exhibit a sigma value of -0.27, demonstrating net electron-donating character, while meta-methoxy groups show a positive sigma value of +0.12, reflecting the dominance of inductive withdrawal when resonance stabilization is minimized. In the case of this compound, the methoxy group occupies a position para to the sulfonamide functionality, enabling significant resonance electron donation into the aromatic system.

The conformational flexibility of the methoxy group represents an important structural consideration, as the carbon-oxygen-carbon bond angle and the rotation around the aromatic carbon-oxygen bond influence molecular shape and intermolecular interactions. Crystallographic studies of anisole and related methoxybenzene derivatives demonstrate that the methoxy group typically adopts a nearly coplanar arrangement with the benzene ring, minimizing steric interactions while maximizing orbital overlap for resonance stabilization. The presence of the adjacent bromine substituent in position 3 may create steric hindrance that restricts the conformational freedom of the methoxy group, potentially forcing it into non-optimal orientations.

The methoxy oxygen atom serves as a hydrogen bond acceptor site, providing additional opportunities for intermolecular interactions in both solution and solid-state environments. The electron density localized on the methoxy oxygen can participate in hydrogen bonding with suitable donors, contributing to supramolecular organization and crystal packing stability. The combination of electron donation into the aromatic system and hydrogen bonding capability makes the methoxy group a bifunctional structural element that influences both electronic properties and intermolecular interactions.

N-Methylation: Impact on Basicity and Reactivity

The N-methyl substitution on the sulfonamide nitrogen fundamentally alters the electronic and steric properties of the compound compared to the corresponding primary sulfonamide. N-methylation eliminates one potential hydrogen bonding donor site while introducing additional steric bulk around the nitrogen atom, affecting both intramolecular and intermolecular interactions. The replacement of a hydrogen atom with a methyl group increases the electron density on nitrogen through inductive donation, potentially enhancing the nucleophilicity of the nitrogen center and affecting the overall basicity of the compound.

Structural studies of N-methylbenzenesulfonamide demonstrate that the methyl group adopts conformations that minimize steric interactions with adjacent atoms while maintaining favorable orbital overlap. The preferred conformational arrangements often place the N-methyl group in orientations that avoid steric clashes with the aromatic ring and other substituents, leading to specific torsional angles around the sulfur-nitrogen bond. The presence of the N-methyl group also influences the barrier to rotation around the sulfur-nitrogen bond, potentially creating conformational preferences that affect molecular dynamics and crystal packing.

The basicity implications of N-methylation are particularly important for understanding the chemical behavior of the compound. Primary sulfonamides typically exhibit weak basicity due to the electron-withdrawing effects of the sulfonyl group, but N-methylation can modestly increase the basicity by providing additional electron density to the nitrogen atom. The predicted acid dissociation constant for related N-methylbenzenesulfonamides suggests pKa values around 11.43, indicating very weak basicity under normal conditions. This low basicity reflects the continued dominance of the electron-withdrawing sulfonyl group despite the electron-donating methyl substitution.

Crystallographic and Stereochemical Analysis

The crystallographic analysis of this compound requires examination of molecular packing arrangements, intermolecular interactions, and conformational preferences in the solid state. While specific crystallographic data for this exact compound are not available in the current literature, analogous sulfonamide structures provide valuable insights into expected crystalline behavior and molecular organization patterns. Related benzenesulfonamide derivatives typically crystallize in monoclinic or orthorhombic space groups, with molecular packing dominated by hydrogen bonding networks involving the sulfonamide functionality.

Comparative crystallographic studies of similar compounds reveal that sulfonamide-containing molecules often exhibit complex hydrogen bonding patterns involving nitrogen-hydrogen to oxygen interactions, carbon-hydrogen to oxygen interactions, and carbon-hydrogen to nitrogen contacts. The presence of multiple functional groups in this compound creates numerous potential sites for intermolecular interactions, including the sulfonamide oxygen atoms as hydrogen bond acceptors, the N-H bond as a hydrogen bond donor, and the methoxy oxygen as an additional acceptor site.

The stereochemical implications of the substitution pattern include considerations of molecular conformation, particularly the relative orientations of the various functional groups around the benzene ring. The meta relationship between bromine and methoxy substituents creates an asymmetric electronic environment that may influence preferred conformational arrangements and crystal packing motifs. The steric bulk of the bromine atom combined with the electron-donating properties of the methoxy group establishes a complex electronic landscape that affects both intramolecular stability and intermolecular recognition.

The molecular conformation analysis must also consider the potential for intramolecular interactions between functional groups, particularly between the methoxy oxygen and other electronegative centers in the molecule. The spatial proximity of different substituents may create weak intramolecular contacts that stabilize specific conformational arrangements and influence the overall molecular shape. These conformational preferences directly impact crystal packing efficiency and the formation of specific intermolecular interaction networks in the solid state.

特性

IUPAC Name |

3-bromo-4-methoxy-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO3S/c1-10-14(11,12)6-3-4-8(13-2)7(9)5-6/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCLZQLJVIIOZHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=C(C=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-Bromo-4-methoxy-N-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound's molecular formula is . The presence of a bromine atom, a methoxy group, and a sulfonamide functional group contributes to its chemical reactivity and biological interactions. The sulfonamide moiety is known for its ability to mimic biological molecules, making it a useful scaffold in drug design.

The biological activity of this compound primarily involves enzyme inhibition. The sulfonamide group can form hydrogen bonds with the active sites of various enzymes, leading to inhibition of their activity. This mechanism is crucial in the development of drugs targeting bacterial infections and inflammatory diseases.

Structure-Activity Relationships (SAR)

Research has shown that modifications to the structure of sulfonamides can significantly impact their biological activity. For instance, the introduction of different substituents on the aromatic ring alters binding affinity and selectivity towards specific targets. In one study, compounds with methoxy substitutions at various positions were synthesized and evaluated for their ability to activate NF-κB pathways, highlighting the importance of these substituents in maintaining biological activity .

Table 1: Summary of Biological Activities

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial properties of various sulfonamide derivatives, including this compound. The compound exhibited significant inhibitory effects against Gram-positive bacteria, suggesting its potential as an antibiotic agent .

- Cancer Research : In cancer studies, derivatives of this compound were tested for their ability to inhibit microtubule assembly. Results indicated that certain analogs could induce apoptosis in breast cancer cells, demonstrating their potential as anticancer agents .

- Inflammatory Response : The compound's ability to modulate inflammatory pathways was investigated using cell line models. It was found that it could downregulate pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .

科学的研究の応用

The biological activity of 3-bromo-4-methoxy-N-methylbenzenesulfonamide primarily involves enzyme inhibition. The sulfonamide group can form hydrogen bonds with the active sites of various enzymes, leading to the inhibition of their activity. This mechanism is crucial in developing drugs targeting bacterial infections and inflammatory diseases. Modifications to the structure of sulfonamides can significantly impact their biological activity. For instance, the introduction of different substituents on the aromatic ring alters the binding affinity and selectivity towards specific targets. In one study, compounds with methoxy substitutions at various positions were synthesized and evaluated for their ability to activate NF-κB pathways, highlighting the importance of these substituents in maintaining biological activity.

Summary of Biological Activities

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Enzyme Inhibition | 10.5 | |

| N-benzyl-3-bromo-4-methoxybenzenesulfonamide | Antibacterial | 15.0 | |

| 4-Methoxy-substituted analog | NF-κB Activation | 5.0 | |

| Brominated analogs | Cytotoxicity in Cancer | 20.0 |

Case Studies

Antibacterial Activity: this compound has shown significant inhibitory effects against Gram-positive bacteria, suggesting its potential as an antibiotic agent.

Cancer Research: Derivatives of this compound were tested for their ability to inhibit microtubule assembly. Certain analogs could induce apoptosis in breast cancer cells, demonstrating their potential as anticancer agents.

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 3-position undergoes substitution with nucleophiles under controlled conditions. Key reagents and outcomes include:

| Nucleophile | Conditions | Product | Yield Range | Reference |

|---|---|---|---|---|

| Sodium azide | DMF, 80°C, 12 h | 3-Azido-4-methoxy-N-methylbenzenesulfonamide | 65–78% | |

| Potassium thiocyanate | DMSO, 100°C, 8 h | 3-Thiocyanato-4-methoxy-N-methylbenzenesulfonamide | 55–70% | |

| Ethylamine | EtOH, reflux, 24 h | 3-(Ethylamino)-4-methoxy-N-methylbenzenesulfonamide | 45–60% |

Mechanistic Notes :

-

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and stabilize transition states.

-

Elevated temperatures accelerate reaction rates by overcoming activation energy barriers.

Oxidation Reactions

The sulfonamide group undergoes oxidation to form sulfonyl derivatives:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 50°C, 6 h | 3-Bromo-4-methoxybenzenesulfonyl chloride | 82% | |

| mCPBA | CH₂Cl₂, 0°C → RT, 2 h | Sulfonic acid derivative | 68% |

Applications :

-

Sulfonyl chlorides serve as intermediates for synthesizing sulfonamide-based drugs.

Reduction Reactions

The sulfonamide moiety can be reduced to sulfinamides or thioamides:

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT, 4 h | 3-Bromo-4-methoxy-N-methylbenzenesulfinamide | 60% | |

| BH₃·THF | Ether, reflux, 8 h | Thioamide analog | 50% |

Limitations :

-

Over-reduction may lead to desulfonation, requiring precise stoichiometric control.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aryl bromide:

| Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Suzuki coupling, K₂CO₃, DME, 80°C | 3-Aryl-4-methoxy-N-methylbenzenesulfonamide | 75% | |

| CuI/PPh₃ | Ullmann coupling, DMF, 120°C | Biaryl derivatives | 65% |

Key Insight :

-

Methoxy groups act as ortho/para-directing groups, influencing regioselectivity in cross-couplings .

Hydrolysis and Demethylation

The methoxy group undergoes hydrolysis under acidic conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HBr (48%) | Acetic acid, reflux, 12 h | 3-Bromo-4-hydroxy-N-methylbenzenesulfonamide | 85% |

類似化合物との比較

Key Research Trends and Gaps

- Substituent Position Effects : Meta-substitution (3-Br) vs. para-substitution (4-Br) significantly alters bioactivity, with meta derivatives showing higher selectivity in enzyme inhibition assays .

- Heterocyclic Additions : Incorporation of morpholine or benzodiazol rings enhances solubility and target engagement but complicates synthetic routes .

- Unmet Needs: Limited in vivo data exist for this compound, necessitating further studies on toxicity and efficacy .

準備方法

Synthesis of 3-Bromo-4-Methoxybenzenesulfonyl Chloride

- Starting Material : 3-bromo-4-methoxybenzenesulfonic acid or the corresponding benzene derivative.

- Chlorination Agent : Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) is typically used to convert the sulfonic acid group to sulfonyl chloride.

- Reaction Conditions : The chlorination is performed under reflux in an inert solvent like dichloromethane or chloroform, often with catalytic DMF to enhance reaction rate.

- Purification : The sulfonyl chloride is purified by distillation or recrystallization.

Formation of this compound

- Amine Source : Methylamine (usually as a solution in ethanol or water).

- Solvent : Anhydrous organic solvents such as dichloromethane or tetrahydrofuran are preferred to avoid hydrolysis.

- Base : A tertiary amine base like triethylamine is added to neutralize the HCl formed during the reaction.

- Temperature : The reaction is typically carried out at 0–25°C to control the rate and avoid side reactions.

- Reaction Time : Stirring for several hours (e.g., 2–12 hours) ensures complete conversion.

- Workup : The reaction mixture is washed with aqueous acid and base to remove impurities and then dried over anhydrous sodium sulfate.

- Purification : Final purification is achieved by recrystallization or chromatography.

Bromination Step (If Starting from N-Methyl-4-Methoxybenzenesulfonamide)

In some synthetic routes, the N-methyl-4-methoxybenzenesulfonamide is first prepared, followed by selective bromination at the 3-position:

- Brominating Agents : Bromine (Br2) or N-bromosuccinimide (NBS).

- Solvent : Carbon tetrachloride (CCl4), chloroform, or acetic acid.

- Temperature : Controlled low temperatures (0–5°C) to favor monobromination.

- Reaction Monitoring : Thin-layer chromatography (TLC) or HPLC to monitor completion.

- Purification : Chromatography or recrystallization to isolate pure 3-bromo derivative.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sulfonyl chloride formation | SOCl2, reflux in DCM, catalytic DMF | 60–80 | 3–6 | 85–95 | Moisture sensitive, inert atmosphere |

| Sulfonamide formation | Methylamine, triethylamine, DCM | 0–25 | 2–12 | 75–90 | Controlled addition, base neutralizes HCl |

| Bromination (if applicable) | Br2 or NBS, CCl4 or CHCl3 | 0–5 | 1–3 | 70–85 | Monobromination at 3-position |

Industrial and Scale-Up Considerations

- Solvent Choice : Industrial processes favor solvents with low toxicity and ease of recovery, such as ethyl acetate or methyl tert-butyl ether.

- Continuous Flow Reactors : For bromination and sulfonamide formation, continuous flow systems improve safety and reproducibility.

- Purification : Crystallization is preferred over chromatography for large-scale due to cost-effectiveness.

- Quality Control : Final product purity is verified by NMR, HPLC, and melting point analysis.

Analytical and Characterization Data

- NMR Spectroscopy : Characteristic signals include aromatic protons influenced by bromine and methoxy substituents, and methyl protons on the sulfonamide nitrogen.

- Mass Spectrometry : Molecular ion peak confirming the brominated sulfonamide.

- Melting Point : Typically in the range of 70–90°C depending on purity.

- IR Spectroscopy : Strong sulfonamide S=O stretches near 1150–1350 cm⁻¹, N–H bending, and aromatic C–H stretches.

Q & A

Q. What are the standard synthetic methodologies for preparing 3-bromo-4-methoxy-N-methylbenzenesulfonamide, and what intermediates are critical?

The synthesis typically involves multi-step reactions starting with functionalization of the benzene ring. Key intermediates include 4-methoxybenzenesulfonyl chloride, which undergoes bromination at the 3-position. Subsequent N-methylation is achieved using methylating agents like methyl iodide under basic conditions. Reaction optimization (e.g., temperature control at 0–5°C during bromination) ensures high regioselectivity .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- NMR spectroscopy : To confirm substitution patterns (e.g., methoxy, bromine, and sulfonamide groups).

- X-ray crystallography : For resolving 3D molecular geometry. SHELX software is widely used for refining crystallographic data, particularly for small-molecule structures .

- HPLC/TLC : To monitor reaction progress and purity (>95% purity threshold recommended) .

Q. What analytical methods ensure purity and structural integrity during synthesis?

- High-performance liquid chromatography (HPLC) : Quantifies purity by separating byproducts.

- Thin-layer chromatography (TLC) : Provides rapid feedback on reaction completion.

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns. Adjust mobile phase ratios (e.g., acetonitrile/water) to optimize resolution .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in derivative synthesis?

Critical parameters include:

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

The bromine at the 3-position acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. Its electron-withdrawing effect stabilizes transition states, enhancing reaction rates. However, steric hindrance from the methoxy group may require bulky ligands (e.g., XPhos) for efficient catalysis .

Q. What in silico methods predict biological activity and guide experimental design?

- Molecular docking : Tools like AutoDock Vina model interactions with enzyme active sites (e.g., carbonic anhydrase).

- QSAR models : Correlate structural descriptors (e.g., Hammett σ values for substituents) with antimicrobial IC50 values .

Q. How can discrepancies between theoretical and experimental biological activity data be analyzed?

- Assay validation : Confirm target specificity using knockout cell lines or competitive inhibitors.

- Structural analogs : Compare activity trends with derivatives lacking the methoxy or bromine groups.

- Solubility adjustments : Modify formulation (e.g., DMSO/PBS ratios) to address false negatives from aggregation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。